Lipophilicity Gain from 6-Trifluoromethyl Substitution
The target compound exhibits a computed LogP of 3.44 , representing an increase of approximately 1.0–1.5 log units over the non-fluorinated analog 1-Cbz-piperidine-3-acetic acid, which has reported LogP values ranging from 1.89 (ACD/LogP) to 1.9 (PubChem XLogP3) [1]. This difference is primarily attributable to the electron-withdrawing and hydrophobic CF₃ substituent at the 6-position of the piperidine ring, consistent with the well-established effect of trifluoromethyl groups on logP in heterocyclic systems [2].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.44 (Leyan computed value) |
| Comparator Or Baseline | 1-Cbz-piperidine-3-acetic acid (CAS 86827-10-3): LogP = 1.89 (ACD/LogP) to 2.45 (chem960 experimental), PubChem XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.55 (target more lipophilic) |
| Conditions | Computed LogP values from different platforms (Leyan, ACD/Labs, PubChem XLogP3). Note: cross-platform comparison; values may not be directly interchangeable. |
Why This Matters
A LogP increase of ≥1 unit substantially enhances predicted membrane permeability and can shift the ADME profile of derived drug candidates, making this building block preferable for CNS-targeted or intracellular target programs where higher lipophilicity is required.
- [1] PubChem. N-Cbz-3-piperidineacetic acid (CAS 86827-10-3), CID 4247237. XLogP3-AA: 1.9. View Source
- [2] Rioton, S., Gomez Pardo, D., & Cossy, J. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. (Review: CF₃ increases lipophilicity and metabolic stability of piperidines.) View Source
